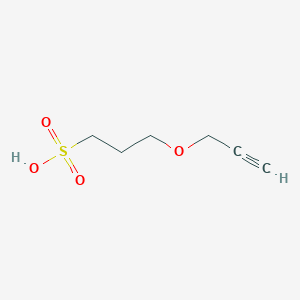![molecular formula C11H13N3O2 B13977620 Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester typically involves multiple steps. One common method starts with the oxidation of commercially available 3,5-dimethyl pyrazole using potassium permanganate (KMnO4) to obtain the pyrazole-carboxylic acid derivative . This intermediate is then subjected to a Schotten–Baumann type reaction using methanol and thionyl chloride to form the ester derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents like potassium permanganate and thionyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and pyrazine rings.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like triphenylphosphine, and various catalysts for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrazole or pyrazine rings.
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its potential to inhibit enzymes and interfere with cellular pathways involved in cancer progression . The compound’s fused ring structure allows it to bind effectively to these targets, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused ring compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor in cancer treatment.
Pyrazolo[1,5-a]pyrimidine: Used in various research applications, including as fluorophores and antitumor agents.
Uniqueness
What sets pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester apart is its specific ring structure and the presence of dimethyl and ethyl ester groups
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-7(2)13-14-6-5-12-8(3)10(9)14/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
PAFJSGJRDHSWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=NC=CN2N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
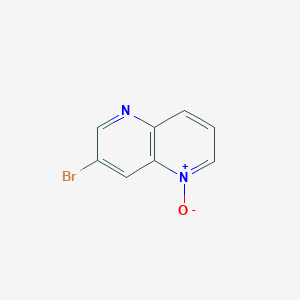
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
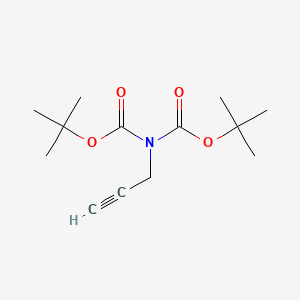
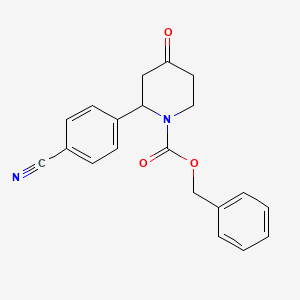
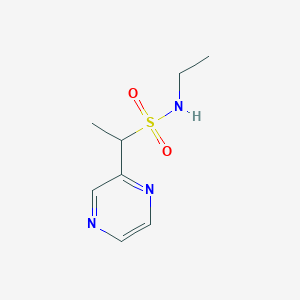
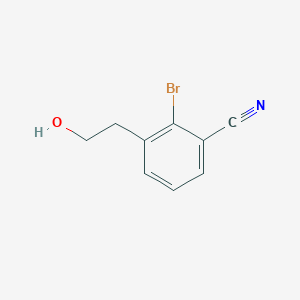

![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
